11alpha-Bromoacetoxyprogesterone

Description

Propriétés

Numéro CAS |

36049-50-0 |

|---|---|

Formule moléculaire |

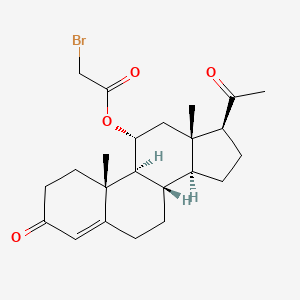

C23H31BrO4 |

Poids moléculaire |

451.4 g/mol |

Nom IUPAC |

[(8S,9S,10R,11R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl] 2-bromoacetate |

InChI |

InChI=1S/C23H31BrO4/c1-13(25)17-6-7-18-16-5-4-14-10-15(26)8-9-22(14,2)21(16)19(11-23(17,18)3)28-20(27)12-24/h10,16-19,21H,4-9,11-12H2,1-3H3/t16-,17+,18-,19+,21+,22-,23+/m0/s1 |

Clé InChI |

NKQNWVOTGFLIDE-TZEHSYAMSA-N |

SMILES |

CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)CBr)C |

SMILES isomérique |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)OC(=O)CBr)C |

SMILES canonique |

CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)CBr)C |

Synonymes |

11 alpha-bromoacetoxyprogesterone |

Origine du produit |

United States |

Applications De Recherche Scientifique

Antiprogestational Activity

11alpha-Bromoacetoxyprogesterone exhibits potent antiprogestational activity, which allows it to antagonize the effects of endogenous progesterone. This property is particularly useful in:

- Contraception : The compound can be utilized as a postcoital contraceptive, rendering the uterine environment hostile to implantation. It can also serve as a monthly contraceptive agent when used in conjunction with other medications like prostaglandins .

- Treatment of Hormonal Disorders : It is effective in managing conditions such as endometriosis and dysmenorrhea by regulating hormonal imbalances and inducing menstruation .

Cancer Treatment

The antiprogestational properties of this compound extend to oncology, where it has been studied for its potential in treating hormone-dependent cancers. Notable applications include:

- Breast Cancer : The compound has shown promise in inhibiting the growth of estrogen-insensitive breast cancer cells, similar to other steroidal compounds like mifepristone, which also exhibits antiproliferative effects on cancer cells .

- Endometrial and Ovarian Cancers : Its ability to bind to progesterone receptors makes it a candidate for slowing the growth of cancers characterized by these receptors .

Hormone Replacement Therapy

This compound can be incorporated into hormone replacement therapy regimens, particularly for postmenopausal women. Its role involves:

- Balancing Hormonal Levels : It can be administered alone or combined with estrogenic substances to alleviate symptoms associated with hormonal deficiencies .

- Management of Uterine Fibroids : The compound's antigestagenic properties may help in reducing the size and symptoms of uterine fibroids, offering an alternative treatment option to surgical interventions .

Research Applications

In addition to its therapeutic uses, this compound serves as a vital research tool in pharmacological studies:

- Mechanistic Studies : Researchers utilize this compound to explore the mechanisms of progesterone action and its antagonism, contributing to the understanding of steroid hormone signaling pathways .

- Development of New Therapies : Its unique properties are being investigated for the development of novel steroid derivatives that could offer improved efficacy and reduced side effects compared to existing treatments like mifepristone .

Data Summary Table

| Application Area | Specific Uses | Mechanism/Action |

|---|---|---|

| Contraception | Postcoital contraceptive, monthly contraception | Antagonizes progesterone effects |

| Cancer Treatment | Breast, endometrial, ovarian cancers | Inhibits growth via progesterone receptor binding |

| Hormone Replacement Therapy | Alleviating menopausal symptoms | Balances hormonal levels |

| Research Applications | Mechanistic studies, developing new therapies | Explores steroid hormone signaling |

Case Studies and Findings

- Endometriosis Management : A study demonstrated that administration of this compound resulted in significant reduction in endometrial tissue proliferation in animal models, indicating its potential use as a therapeutic agent for endometriosis management .

- Breast Cancer Inhibition : In vitro studies have shown that this compound effectively reduces cell viability in estrogen-insensitive breast cancer cell lines, suggesting its utility as an adjunct treatment in breast cancer therapy .

- Uterine Fibroid Reduction : Clinical trials indicated that patients treated with this compound experienced a notable decrease in fibroid size and associated symptoms over a specified treatment period .

Comparaison Avec Des Composés Similaires

Molecular Profile :

- Molecular Formula : C23H31BrO4 (inferred from progesterone backbone + bromoacetoxy group).

- Molecular Weight : ~451.40 g/mol.

- Key Substituents : Bromoacetoxy group at 11α, preserving the 3,20-dione backbone of progesterone.

The bromoacetoxy group introduces steric and electronic effects that may enhance enzyme-binding affinity or confer irreversible inhibition properties, as observed in related halogenated progestins .

Comparison with Similar Compounds

The biochemical and pharmacological profiles of 11α-Bromoacetoxyprogesterone are contextualized below against key analogs:

Structural and Molecular Comparisons

Key Observations :

- Halogen Impact: Bromoacetoxy derivatives (e.g., 11α- and 17α-bromoacetoxyprogesterone) exhibit distinct enzyme-inactivation capabilities compared to non-halogenated analogs like 11α-acetoxyprogesterone .

- Positional Effects : Substituent position critically influences biological activity. For example, 17α-bromoacetoxyprogesterone irreversibly inhibits 20β-hydroxysteroid dehydrogenase, while the 11α analog’s activity remains unexplored but may differ due to steric hindrance or binding-site accessibility .

(a) Enzyme Inactivation

- 17α-Bromoacetoxyprogesterone : Inactivates 20β-hydroxysteroid dehydrogenase via covalent binding, attributed to the electrophilic bromine atom .

- 11α-Bromoacetoxyprogesterone (Inferred): Potential enzyme inhibition may occur but could target different enzymes or exhibit reduced potency due to the 11α position’s distance from catalytic sites.

(b) Androgenic and Progestogenic Activity

- MPA : Demonstrates androgenic properties via androgen receptor activation, unlike progesterone .

- 11α Derivatives : The 11α position is less associated with androgenic activity, suggesting 11α-bromoacetoxyprogesterone may retain progestogenic effects without significant androgenic side effects.

Research Findings and Mechanistic Insights

Enzyme Inhibition Mechanisms

- Irreversible Binding : Bromoacetoxy groups act as alkylating agents, forming covalent bonds with enzyme active sites. This property is absent in chloro- or trifluoroacetoxy derivatives .

- Position-Specific Effects : The 17α position in progesterone derivatives aligns with the substrate-binding pocket of 20β-hydroxysteroid dehydrogenase, enabling efficient inhibition. The 11α position’s impact on this enzyme remains unstudied but may require structural studies to confirm.

Q & A

Q. What statistical frameworks are recommended for analyzing dose-response relationships of 11α-Bromoacetoxyprogesterone?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC and Hill coefficients. Report 95% confidence intervals and adjust for multiple comparisons (e.g., Holm-Bonferroni) where applicable. Raw data should adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can gender-based analysis (GBA) be integrated into studies on 11α-Bromoacetoxyprogesterone’s effects?

Q. What ethical and reporting standards apply to studies involving 11α-Bromoacetoxyprogesterone in animal models?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for preclinical reporting. Obtain ethics approval (e.g., IACUC) with explicit justification of sample sizes and humane endpoints. Disclose conflicts of interest (e.g., funding sources) per ICMJE criteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.